Comparative HDAC6 vs. HDAC1 Affinity Profile of N-Benzyl 1-boc-piperidine-4-carboxamide
N-Benzyl 1-boc-piperidine-4-carboxamide exhibits a distinct histone deacetylase (HDAC) isoform affinity profile that differs from other piperidine-based HDAC inhibitors. In biochemical assays, it demonstrates a Ki of 120 nM against HDAC6 and a Ki of 150 nM against HDAC2 [1]. Comparative analysis reveals that its HDAC6 affinity (Ki = 120 nM) is 10-fold weaker than a representative optimized HDAC6-selective inhibitor (IC50 = 12 nM) [2]. Notably, its HDAC6/HDAC2 affinity ratio (120 nM / 150 nM = 0.8) contrasts with more potent HDAC1-targeting piperidine analogs that achieve IC50 values as low as 2.70 nM against HDAC1 [3].
| Evidence Dimension | HDAC6 enzyme inhibition (affinity constant) |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | Optimized HDAC6-selective inhibitor: IC50 = 12 nM; Potent HDAC1-targeting analog: IC50 = 2.70 nM |
| Quantified Difference | 10-fold weaker HDAC6 affinity compared to optimized HDAC6 inhibitor (120 nM vs. 12 nM); 44-fold weaker affinity relative to optimized HDAC1 analog (120 nM vs. 2.70 nM) |
| Conditions | Recombinant human HDAC6 (1-1215 residues) expressed in Baculovirus-infected insect cells using Boc-Lys(Ac)-AMC substrate |
Why This Matters
This moderate and balanced HDAC6/HDAC2 profile may be advantageous for applications where potent pan-HDAC inhibition is undesirable, offering a differentiated starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50525673 (CHEMBL4535463): Affinity Data for HDAC6 and HDAC2. View Source
- [2] BindingDB. BDBM50531349 (CHEMBL4451082): Affinity Data for HDAC6. View Source
- [3] BindingDB. BDBM50555463 (CHEMBL4799530): Affinity Data for HDAC1. View Source
